N-(4-Aminophenyl)-2-(3-fluorophenoxy)acetamide
Overview
Description
N-(4-Aminophenyl)-2-(3-fluorophenoxy)acetamide, also known as 4-Amino-2-fluorophenoxyacetic acid (AFA) is a small molecule inhibitor of the enzyme tyrosine kinase. Tyrosine kinase is an enzyme involved in the regulation of cellular processes, such as cell growth and metabolism. AFA has been studied extensively in the laboratory and is currently being explored as a potential therapeutic agent for a variety of diseases.
Scientific Research Applications
Chemoselective Acetylation in Drug Synthesis
N-(2-Hydroxyphenyl)acetamide, a compound related to N-(4-Aminophenyl)-2-(3-fluorophenoxy)acetamide, is utilized as an intermediate in the synthesis of antimalarial drugs. Research by Magadum and Yadav (2018) demonstrated the chemoselective monoacetylation of the amino group of 2-aminophenol, employing Novozym 435 as a catalyst. This study emphasizes the importance of selecting appropriate acyl donors and optimizing reaction conditions in the synthesis of pharmacologically relevant intermediates.
Antioxidant Activity of Phenolic Compounds
Research into phenolic compounds, such as the study by Dinis, Maderia, and Almeida (1994), explored their role as inhibitors of lipid peroxidation and as peroxyl radical scavengers. These findings highlight the potential for developing antioxidant therapies, possibly offering a context for studying N-(4-Aminophenyl)-2-(3-fluorophenoxy)acetamide in similar capacities.
Impurity Determination in Pharmaceutical Analysis
The determination of impurities in pharmaceuticals is critical for drug safety. A method developed for the quantification of 4-aminophenol impurities in paracetamol by Forshed, Andersson, and Jacobsson (2002) using proton nuclear magnetic resonance spectroscopy exemplifies the analytical techniques applicable in assessing the purity and safety of drug formulations, relevant to the study and quality control of N-(4-Aminophenyl)-2-(3-fluorophenoxy)acetamide.
Synthesis and Biological Activity
The synthesis and biological activity of derivatives related to N-(4-Aminophenyl)-2-(3-fluorophenoxy)acetamide, as investigated by Rani et al. (2014) for anticancer, anti-inflammatory, and analgesic properties, demonstrate the potential pharmaceutical applications of such compounds. This research underscores the significance of structural modifications in enhancing biological activity and therapeutic potential.
Herbicidal Activity of Acetamide Derivatives
The study on N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides by Wu et al. (2011) showcases the herbicidal applications of acetamide derivatives. This research suggests a route for exploring N-(4-Aminophenyl)-2-(3-fluorophenoxy)acetamide and related compounds in agricultural sciences.
properties
IUPAC Name |
N-(4-aminophenyl)-2-(3-fluorophenoxy)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c15-10-2-1-3-13(8-10)19-9-14(18)17-12-6-4-11(16)5-7-12/h1-8H,9,16H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQAJUPEJYFLBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCC(=O)NC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminophenyl)-2-(3-fluorophenoxy)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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